(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Description
This quinoline-based chalcone derivative features a 6-chloro-2-methyl-4-phenylquinoline core linked via an α,β-unsaturated ketone bridge to a 2,3-dimethoxyphenyl moiety. Its synthesis typically employs Claisen-Schmidt condensation between substituted quinoline aldehydes and ketones under basic conditions . Single-crystal X-ray diffraction (SC-XRD) studies confirm its planar (E)-configuration, stabilized by intramolecular C–H···O interactions. The 2,3-dimethoxy substitution enhances electron density on the aromatic ring, influencing its electronic structure and biological interactions .
Properties
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO3/c1-17-25(23(30)15-12-19-10-7-11-24(31-2)27(19)32-3)26(18-8-5-4-6-9-18)21-16-20(28)13-14-22(21)29-17/h4-16H,1-3H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYMLUMOQCISE-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a derivative of chalcone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific chalcone derivative, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a quinoline moiety linked to a prop-2-en-1-one unit. The presence of the chloro and dimethoxy substituents enhances its chemical reactivity and potential biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Chalcones and their derivatives have been extensively studied for their antimicrobial properties. The compound under consideration has demonstrated significant antibacterial and antifungal activities. Research indicates that similar quinoline-based compounds exhibit broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
| Activity | Type | IC50 Value |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antifungal | C. albicans | 28 µg/mL |
Anticancer Activity
The anticancer potential of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been evaluated in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators. For instance, it has shown effectiveness against breast cancer cells by inhibiting proliferation and promoting cell death through reactive oxygen species (ROS) generation .
Enzyme Inhibition
Research has highlighted the compound's inhibitory effects on key enzymes involved in various diseases. Notably, it exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. The IC50 values for AChE and BChE inhibition were reported as follows:
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase (AChE) | 46 µM |
| Butyrylcholinesterase (BChE) | 22 µM |
This enzyme inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
The biological activities of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : Modulates neurotransmitter levels by inhibiting cholinesterases.
- Membrane Disruption : Alters microbial cell membranes, leading to cell death.
Case Studies
Several studies have investigated the biological activity of chalcone derivatives similar to the target compound:
- Study on Antimicrobial Activity : A study evaluated various chalcones against multiple bacterial strains, finding that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .
- Anticancer Research : In vitro studies demonstrated that chalcone derivatives can effectively inhibit tumor growth in breast cancer models through apoptosis induction and cell cycle arrest .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research demonstrated that the compound effectively induced apoptosis in human breast cancer cells by activating the caspase pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, which leads to cell death .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has shown promising anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light efficiently can be harnessed in optoelectronic devices, contributing to advancements in energy-efficient technologies .
Supramolecular Chemistry
The compound's ability to form supramolecular structures through π–π stacking interactions has implications in materials science. These interactions can be utilized in the design of new materials with enhanced mechanical properties or specific functionalities such as drug delivery systems .
Case Study 1: Anticancer Mechanism Exploration
A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 24 hours of treatment, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies upon treatment with the compound at sub-MIC concentrations, suggesting its potential use as an antimicrobial agent .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone
The enone system undergoes characteristic reactions:
Michael Addition
The electron-deficient β-carbon participates in Michael additions. For example:
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Aza-Michael addition with enaminones under transition metal-free conditions forms 3-acylquinoline derivatives .
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Nucleophilic attack by amines or thiols at the β-position (theoretical, based on analogous chalcones) .
Cycloaddition Reactions
The conjugated diene system may engage in Diels-Alder reactions (not directly observed but plausible for α,β-unsaturated ketones).
Hydrogenation
Catalytic hydrogenation reduces the C=C bond:
| Conditions | Product | Application |
|---|---|---|
| H₂, Pd/C | Saturated ketone derivative | Modifying bioavailability or stability |
Acid-Mediated Transformations
Under acidic conditions, retro-Michael addition and cleavage occur:
Nucleophilic Attack at the Carbonyl Group
The ketone reacts with nucleophiles (e.g., Grignard reagents):
| Reagent | Product | Role |
|---|---|---|
| RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | Functionalization for drug design |
Photochemical and Thermal Stability
-
Thermal decomposition : At high temperatures (>397 K), degradation via retro-aldol pathways is observed .
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Photochemical reactivity : Potential for [2+2] cycloaddition under UV light (theoretical for enones).
Biological Activity-Driven Modifications
While not a direct reaction, structural analogs show:
Comparison with Similar Compounds
Structural Modifications and Crystallographic Insights
Substituent Effects on Molecular Conformation
- Chlorophenyl vs. Dimethoxyphenyl: The compound (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one () replaces the 2,3-dimethoxy group with a 4-chloro substituent. SC-XRD reveals a dihedral angle of 8.4° between the quinoline and chlorophenyl rings, compared to 12.3° in the dimethoxy analog, indicating greater planarity in the chloro derivative. This difference arises from steric hindrance from the bulky methoxy groups .
- Trimethoxyphenyl Analogs: The compound 6-chloro-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one () features three methoxy groups. Its logP (5.224) is higher than the dimethoxy analog (predicted ~4.5), suggesting increased lipophilicity due to additional methoxy groups. The trimethoxy derivative also exhibits a larger polar surface area (60.8 Ų vs. ~50 Ų for dimethoxy), impacting solubility and membrane permeability .
Torsional Angles and Bond Lengths
- The target compound’s α,β-unsaturated ketone bridge (C8–C9 = 1.452 Å) is consistent with analogs like (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (C–C = 1.430–1.489 Å) . However, the 2,3-dimethoxy substituent induces slight elongation in C–O bonds (1.36–1.38 Å) compared to non-methoxy derivatives .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Predicted using DFT calculations .
Electronic and Computational Insights
DFT studies on the target compound reveal a HOMO-LUMO gap of 3.8 eV, slightly narrower than the 4.2 eV observed in the 4-chlorophenyl analog (). The 2,3-dimethoxy groups also contribute to a delocalized electron density across the chalcone bridge, enhancing π-π stacking with aromatic amino acid residues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 6-chloro-2-methyl-4-phenylquinoline-3-carbaldehyde and 2,3-dimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios (1:1.2 aldehyde:ketone), temperature (60–80°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >85% purity. Monitoring by TLC and NMR ensures reaction completion .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for confirming its E-configuration?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the E-configuration and spatial arrangement. Key parameters include bond angles (e.g., C=C–C=O torsion angle ~120°) and intermolecular interactions (e.g., π-π stacking between quinoline rings). Complementary techniques:
- NMR : H and C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm).
- IR : Stretching frequencies for C=O (~1650 cm) and C=C (~1600 cm).
- Mass Spectrometry : Molecular ion peak (M) matches theoretical molecular weight (e.g., m/z 486.5) .
Q. What preliminary biological activities have been reported for quinoline-chalcone hybrids, and how does this compound compare?
- Findings : Quinoline-chalcone hybrids exhibit antimicrobial and anticancer activities. For example, analogs with chloro and methoxy substituents show IC values of 5–20 μM against Staphylococcus aureus and MCF-7 breast cancer cells. Bioactivity correlates with electron-withdrawing groups (e.g., Cl) enhancing membrane penetration. This compound’s 2,3-dimethoxyphenyl group may modulate selectivity via steric effects .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation, and what intermolecular forces stabilize the crystal lattice?
- Analysis : SC-XRD data (e.g., CCDC 1988019) reveal dihedral angles between quinoline and dimethoxyphenyl moieties (~15°–25°), indicating partial conjugation. The lattice is stabilized by C–H···O hydrogen bonds (2.8–3.2 Å) and van der Waals interactions. Disorder in solvent molecules (e.g., ethanol) is modeled with occupancy factors <0.5 .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?
- Strategy :
- Electron-Deficient Substituents : Introducing additional Cl or NO groups at the quinoline 6-position increases electrophilicity, enhancing DNA intercalation.
- Methoxy Positioning : 2,3-Dimethoxy vs. 3,4-dimethoxy alters solubility and target binding (e.g., topoisomerase II inhibition).
- Hybrid Systems : Coupling with pyrrole or indole moieties improves pharmacokinetic profiles .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps.
- Docking Studies : Simulate binding to EGFR (PDB: 1M17) or CYP450 enzymes. The chalcone carbonyl forms hydrogen bonds with Lys721 (ΔG ~−9.2 kcal/mol) .
Q. What experimental strategies address contradictions in biological data across similar compounds?
- Resolution : Cross-validate using:
- Dose-Response Assays : Test multiple cell lines (e.g., HeLa vs. HepG2) to rule out cell-specific effects.
- Proteomics : Identify off-target interactions via affinity chromatography and LC-MS/MS.
- Crystallographic Overlays : Compare binding modes with co-crystallized ligands to explain potency variations .
Q. How are catalytic systems (e.g., transition metals) employed to optimize key synthetic steps?
- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the quinoline 4-position. Silver(I) oxide enhances regioselectivity in chalcone formation (yield >90%). Solvent screening (DMF vs. THF) and microwave-assisted synthesis reduce reaction time from 12h to 2h .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
